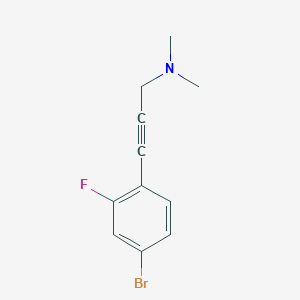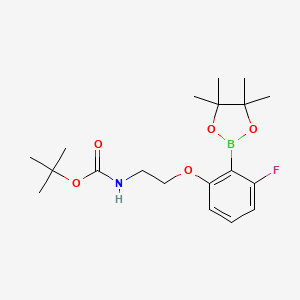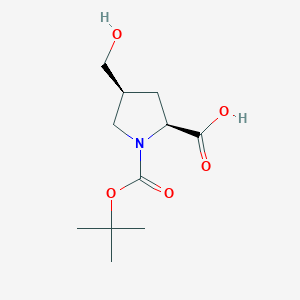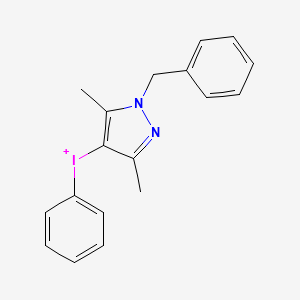
(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)iodonium trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)iodonium trifluoromethanesulfonate is a chemical compound known for its unique structure and reactivity. This compound is part of the iodonium salts family, which are commonly used as reagents in organic synthesis due to their ability to transfer aryl groups to various substrates.
Métodos De Preparación
The synthesis of (1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)iodonium trifluoromethanesulfonate typically involves the reaction of iodobenzene with (1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl) in the presence of a suitable oxidizing agent. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the formation of the iodonium salt. Industrial production methods may involve scaling up this reaction while ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the iodonium group is replaced by a nucleophile.
Oxidation and Reduction: It can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It is often used in coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and the substrates involved.
Aplicaciones Científicas De Investigación
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)iodonium trifluoromethanesulfonate has several scientific research applications:
Biology: It can be used in the study of biological systems where arylation reactions are relevant.
Industry: Used in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)iodonium trifluoromethanesulfonate involves the transfer of the aryl group to a substrate. This process typically occurs through a nucleophilic attack on the iodonium center, leading to the formation of a new carbon-aryl bond. The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparación Con Compuestos Similares
Similar compounds to (1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)iodonium trifluoromethanesulfonate include other iodonium salts such as diphenyliodonium trifluoromethanesulfonate and (4-methoxyphenyl)phenyliodonium trifluoromethanesulfonate. These compounds share similar reactivity and applications but differ in their specific aryl groups and substituents, which can influence their reactivity and selectivity in various reactions.
Propiedades
Fórmula molecular |
C18H18IN2+ |
|---|---|
Peso molecular |
389.3 g/mol |
Nombre IUPAC |
(1-benzyl-3,5-dimethylpyrazol-4-yl)-phenyliodanium |
InChI |
InChI=1S/C18H18IN2/c1-14-18(19-17-11-7-4-8-12-17)15(2)21(20-14)13-16-9-5-3-6-10-16/h3-12H,13H2,1-2H3/q+1 |
Clave InChI |
GPDPZEQJRKGILE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1CC2=CC=CC=C2)C)[I+]C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


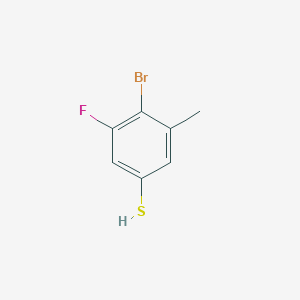
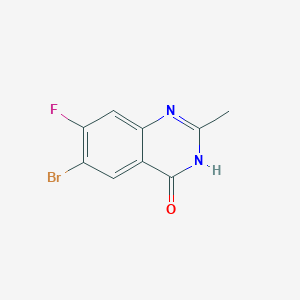
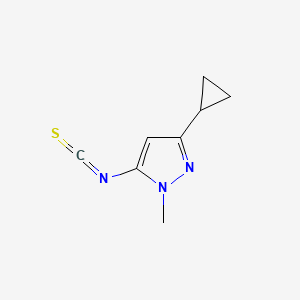
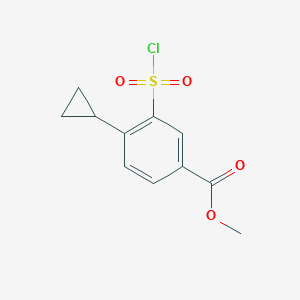
![(2S)-3-[Tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13913898.png)
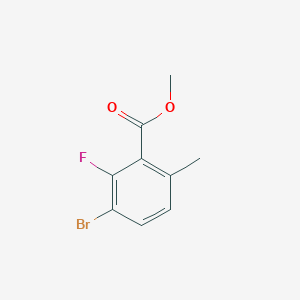
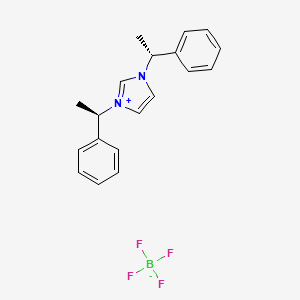
![tert-Butyl (1S,2R,3R,5R)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13913925.png)
![4-(Benzyloxy)-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13913941.png)
![3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13913945.png)
